N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methoxy-2-nitrophenyl)amino)formamide
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Description
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methoxy-2-nitrophenyl)amino)formamide is a useful research compound. Its molecular formula is C32H27N5O6 and its molecular weight is 577.597. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Sensing
A study by Üstündağ and Solak (2009) discussed the preparation and characterization of an EDTA-phenoxyamide modified glassy carbon electrode, which involved a process where a nitrophenyl-modified electrode was transformed to an amine group and then modified with an EDTA solution. This modified electrode was characterized for its potential use as a metal sensor, highlighting an application in electrochemical sensing technologies (Üstündağ & Solak, 2009).
Anticancer Drug Design
Sosnovsky, Rao, and Li (1986) explored the design of TEPA analogues, aiming to improve therapeutic indexes for cancer treatment. Their research focused on the structural modification of these compounds to enhance their efficacy, indicating an application in anticancer drug design (Sosnovsky, Rao, & Li, 1986).
Synthesis of Vasopressin Receptor Antagonists
Ohkawa et al. (1999) investigated a series of 2,6-diaza-5-oxobicyclo[5.4.0]undeca-1(7),8,10-triene derivatives for their potential as vasopressin V1 and V2 receptor antagonists. This study emphasizes the compound's role in the synthesis of selective receptor antagonists, which can be significant in treating conditions like diabetes insipidus (Ohkawa et al., 1999).
Catalytic Olefination in Organic Synthesis
Nandra, Pang, Porter, and Elliott (2005) demonstrated the use of tertiary formamides with a silylated diazoester in the presence of a rhodium(II) catalyst to form 3-amino-2-silyloxyacrylates. This process is an example of catalytic olefination, highlighting the compound's utility in advanced organic synthesis techniques (Nandra et al., 2005).
Properties
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N5O6/c1-20-10-6-7-13-23(20)28(38)19-36-26-15-9-8-14-24(26)29(21-11-4-3-5-12-21)34-30(31(36)39)35-32(40)33-25-17-16-22(43-2)18-27(25)37(41)42/h3-18,30H,19H2,1-2H3,(H2,33,35,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOHQUOXCXSZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=C(C=C(C=C4)OC)[N+](=O)[O-])C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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